molecular formula C22H16ClN3O5S B14125616 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Katalognummer: B14125616
Molekulargewicht: 469.9 g/mol
InChI-Schlüssel: OVXMRPASNCAZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 1,3-benzodioxole moiety and a 4-chlorophenyl substituent.

Eigenschaften

Molekularformel

C22H16ClN3O5S

Molekulargewicht

469.9 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16ClN3O5S/c23-14-2-4-15(5-3-14)26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-10-13-1-6-17-18(9-13)31-12-30-17/h1-9H,10-12H2,(H,24,27)

InChI-Schlüssel

OVXMRPASNCAZPV-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

Herkunft des Produkts

United States

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18ClN3O5
  • Molecular Weight : 403.8 g/mol

The compound features a benzodioxole moiety and a thienopyrimidine derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. While specific data on N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide was not detailed in this study, the structural similarities suggest potential efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, thienopyrimidine derivatives have been shown to inhibit protein kinases and other targets critical for tumor growth.

Case Studies

  • Study on Thienopyrimidine Derivatives :
    • In a comparative analysis of thienopyrimidine derivatives, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide demonstrated promising results in vitro against various cancer cell lines.
    • The study noted IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.
Compound NameIC50 (µM)Cancer Cell Line
Compound A15HeLa
Compound B10MCF7
N-(1,3-benzodioxol...)TBDTBD

Pharmacological Profile

The pharmacological profile of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide includes:

  • Antiproliferative Effects : Exhibits potential in inhibiting the growth of cancer cells.
  • Enzyme Inhibition : May act as an inhibitor for specific kinases involved in cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine

A closely related compound, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide (RN: 941989-92-0), replaces the thieno[3,2-d]pyrimidine core with a pyrido[3,2-d]pyrimidine system . The pyridine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the sulfur-containing thieno analog. This substitution may alter metabolic stability, as sulfur atoms in thieno systems are prone to oxidative metabolism.

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () feature a thiazolo[3,2-a]pyrimidine core. The thiazole ring enhances π-π stacking interactions but reduces solubility compared to the benzodioxole moiety in the target compound.

Substituent Effects

4-Chlorophenyl vs. Pyridinylmethyl

The target compound’s 4-chlorophenyl group provides lipophilicity and steric bulk, favoring hydrophobic interactions in binding pockets. In contrast, the pyridin-3-ylmethyl substituent in RN: 941989-92-0 introduces a basic nitrogen, which may improve water solubility but reduce membrane permeability .

Benzodioxole vs. Fluorophenyl Groups

Example 83 () contains a 3-fluorophenyl-chromen-4-one hybrid. Fluorine atoms enhance metabolic stability and binding affinity via electrostatic interactions, but the benzodioxole group in the target compound offers improved solubility due to its oxygen-rich structure .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

The solvated form of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide () has a molecular weight of 693.53 g/mol, significantly higher than the target compound’s estimated ~500 g/mol. Higher molecular weight often correlates with reduced bioavailability, suggesting the target compound may have superior pharmacokinetics .

Metabolic Stability

The thieno[3,2-d]pyrimidine core’s sulfur atom may increase susceptibility to cytochrome P450-mediated oxidation compared to pyrido[3,2-d]pyrimidine derivatives. However, the benzodioxole group could mitigate this by directing metabolism toward O-demethylation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.